sodium {1-[(tert-butoxy)carbonyl]azetidin-3-yl}methanesulfinate
CAS No.: 2137518-78-4
Cat. No.: VC11597251
Molecular Formula: C9H16NNaO4S
Molecular Weight: 257.28 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2137518-78-4 |
|---|---|
| Molecular Formula | C9H16NNaO4S |
| Molecular Weight | 257.28 g/mol |
| IUPAC Name | sodium;[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methanesulfinate |
| Standard InChI | InChI=1S/C9H17NO4S.Na/c1-9(2,3)14-8(11)10-4-7(5-10)6-15(12)13;/h7H,4-6H2,1-3H3,(H,12,13);/q;+1/p-1 |
| Standard InChI Key | KHYQYABWZKBKGE-UHFFFAOYSA-M |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)CS(=O)[O-].[Na+] |
Introduction
Key Identifiers
-
IUPAC Name: Sodium {1-[(tert-butoxy)carbonyl]azetidin-3-yl}methanesulfinate.
-
CAS Number: 2137518-78-4.
-
Molecular Weight: 261.28 g/mol.
-
SMILES Notation:
CC(C)(C)OC(=O)N1CC(C1)S(=O)[O-].[Na+].
Molecular Formula
| Element | Count |
|---|---|
| Carbon (C) | 9 |
| Hydrogen (H) | 16 |
| Nitrogen (N) | 1 |
| Oxygen (O) | 4 |
| Sulfur (S) | 1 |
| Sodium (Na) | 1 |
Synthesis Pathways
The synthesis of sodium {1-[(tert-butoxy)carbonyl]azetidin-3-yl}methanesulfinate typically involves:
-
Formation of Boc-protected azetidine: The azetidine ring is protected using a tert-butoxycarbonyl group to stabilize the nitrogen during subsequent reactions.
-
Introduction of the sulfinic acid group: A reaction with methanesulfinic acid or its derivatives introduces the sulfinic acid functionality at the desired position on the azetidine ring.
-
Conversion to sodium salt: Neutralization with sodium hydroxide or another sodium base yields the final sodium salt.
Pharmaceutical Research
The compound's azetidine ring and sulfinic acid group make it a valuable intermediate in synthesizing biologically active molecules, particularly in drug discovery targeting antimicrobial, anticancer, or anti-inflammatory pathways.
Chemical Synthesis
Its functional groups allow it to act as a precursor for more complex organic molecules, especially in asymmetric synthesis or as a ligand in catalytic processes.
Material Science
The sulfinic acid moiety could contribute to polymer stabilization or modification due to its redox properties.
Safety and Handling
While specific safety data for this compound is not available, general precautions for handling sulfinates and Boc-protected compounds include:
-
Use personal protective equipment (PPE), such as gloves and goggles.
-
Store in a cool, dry place away from incompatible substances like strong oxidizers.
-
Ensure proper ventilation when handling to avoid inhalation of dust or fumes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume